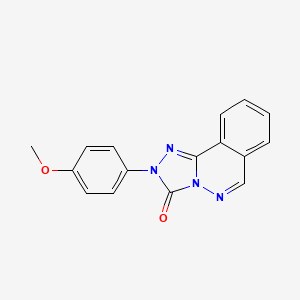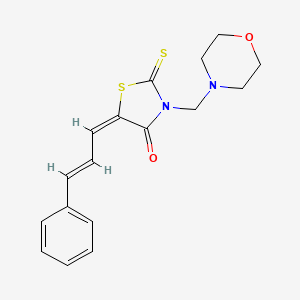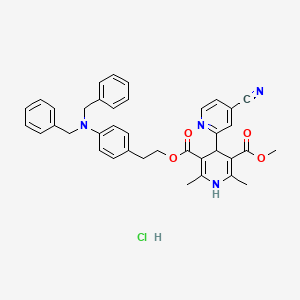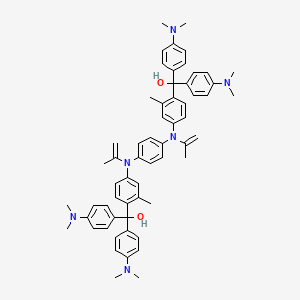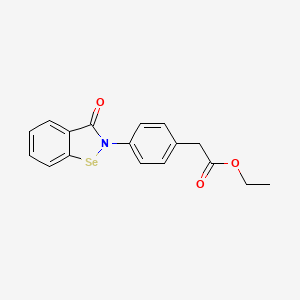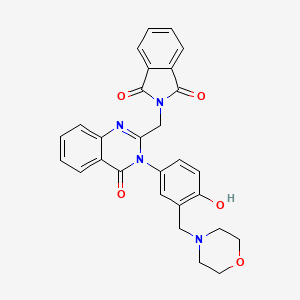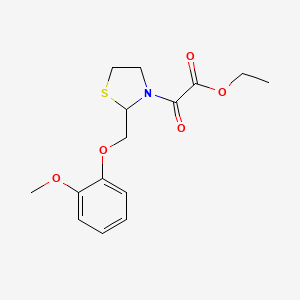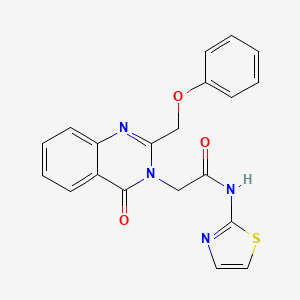
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate to form a quinazoline intermediate . This intermediate is then further reacted with thiazole derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial and antifungal properties.
4-Oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro(benzo[h]quinazoline-5,1′-cycloalkanes): Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- stands out due to its unique combination of a quinazoline core with phenoxymethyl and thiazolyl groups, which enhances its biological activity and specificity . This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
85099-83-8 |
|---|---|
Molekularformel |
C20H16N4O3S |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O3S/c25-18(23-20-21-10-11-28-20)12-24-17(13-27-14-6-2-1-3-7-14)22-16-9-5-4-8-15(16)19(24)26/h1-11H,12-13H2,(H,21,23,25) |
InChI-Schlüssel |
SQGHCFZUYOTGGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



